molecular formula C60H78OSn2 B1672490 Fenbutatin oxide CAS No. 13356-08-6

Fenbutatin oxide

Cat. No.: B1672490
CAS No.: 13356-08-6
M. Wt: 1052.7 g/mol
InChI Key: HOXINJBQVZWYGZ-UHFFFAOYSA-N
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Description

Fenbutatin oxide is an organotin compound with the chemical formula C₆₀H₇₈OSn₂. It is primarily used as an acaricide, which means it is effective in controlling mite infestations. This compound is particularly useful against a variety of mites, including red spider mites, rust mites, and spider mites. This compound works by inhibiting the mites’ cellular respiration, causing them to die .

Mechanism of Action

Target of Action

Fenbutatin oxide, an organotin compound, is primarily used as an acaricide to control a variety of mites . The primary targets of this compound are mites, including red spider mites, rust mites, and spider mites . These tiny arachnids feed on plant sap, causing significant damage to plants and posing a major threat to agricultural productivity .

Mode of Action

This compound works by inhibiting the mites’ cellular respiration , causing them to die . It is considered a contact acaricide, meaning it requires direct contact with mites to be effective . This compound forms a protective film on treated surfaces, such as leaves or stems, through which mites can pass, causing them to be exposed and subsequently die . This mode of action helps minimize resistance in mite populations, as it is difficult for them to become resistant to physical barriers .

Biochemical Pathways

This compound is an inhibitor of mitochondrial ATP synthase . This compound disrupts the life processes of the mite by inhibiting their cellular respiration . It is suspected that this compound inhibits adenosine triphosphate (ATP) enzymes , paralyzing the insects’ cardiovascular and respiratory systems by inhibiting oxidative phosphorylation .

Pharmacokinetics

This compound exhibits a long-lasting residual effect due to its slow-acting nature . This means it remains effective over a long period of time, providing ongoing protection against mite populations . Most of the administered this compound is rapidly excreted in the feces following multiple dosing . Essentially no this compound is excreted via the urine . The highest tissue concentrations of this compound were found in liver, kidneys, and fat .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of mites’ cellular respiration . This leads to the death of the mites . Sub-lethal effects of this compound have also been observed, affecting the olfactory response of predatory mites .

Action Environment

When planning this compound applications, environmental factors such as wind speed, temperature, relative humidity, and rainfall forecasts should be considered . Spraying during periods of high winds or heavy rain may cause the application to be ineffective or drift off target . This compound tends to be very persistent in soil and water systems

Biochemical Analysis

Biochemical Properties

Fenbutatin oxide interacts with various biomolecules, primarily enzymes, to exert its effects. It is suspected to inhibit adenosine triphosphate (ATP) enzymes , which play a crucial role in cellular energy transfer. This interaction disrupts the normal biochemical reactions within the target organisms .

Cellular Effects

This compound has significant effects on cellular processes. It works by inhibiting the mites’ cellular respiration, leading to their death . This compound’s impact extends to various types of cells, influencing cell function and potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ATP enzymes . By inhibiting these enzymes, this compound disrupts oxidative phosphorylation, a critical process for energy production in cells . This disruption leads to paralysis of the insects’ cardiovascular and respiratory systems .

Temporal Effects in Laboratory Settings

This compound is known for its long-lasting residual effect . It is a slow-acting insecticide, which means it remains effective over a long period of time, providing ongoing protection against mite populations . This feature is particularly beneficial in agriculture, where crops may require protection throughout their growth cycle .

Metabolic Pathways

Given its mode of action, it likely interacts with enzymes involved in energy production, such as those involved in oxidative phosphorylation .

Transport and Distribution

This compound is distributed within cells and tissues through its interaction with various biomolecules. It forms a protective film on treated surfaces, such as leaves or stems, through which mites can pass, causing them to be exposed and subsequently die .

Subcellular Localization

Given its mode of action, it is likely that it interacts with ATP enzymes located in the mitochondria, the powerhouse of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenbutatin oxide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloromethyl-2-phenylpropane with magnesium to form a Grignard reagent. This reagent then reacts with tin tetrachloride to produce tris(2-methyl-2-phenylpropyl)tin chloride. Finally, this intermediate undergoes a condensation reaction in the presence of sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration . This method ensures the compound is obtained in a pure and stable form suitable for agricultural applications.

Chemical Reactions Analysis

Types of Reactions

Fenbutatin oxide primarily undergoes oxidation and substitution reactions. These reactions are crucial for its effectiveness as an acaricide.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, including halides and alkoxides, in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include various organotin derivatives, which retain the acaricidal properties of this compound .

Scientific Research Applications

Fenbutatin oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficacy against a broad spectrum of mites and its specific mode of action targeting mitochondrial ATP synthase. Unlike some other organotin compounds, this compound is less volatile and more stable, making it a preferred choice for agricultural applications .

Properties

IUPAC Name

tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane
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InChI

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;
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InChI Key

HOXINJBQVZWYGZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6
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Molecular Formula

C60H78OSn2
Record name FENBUTATIN OXIDE
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DSSTOX Substance ID

DTXSID7032391
Record name Fenbutatin oxide
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Molecular Weight

1052.7 g/mol
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Physical Description

Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid
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Record name Hexakis(2-methyl-2-phenylpropyl)distannoxane
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Boiling Point

235-240 °C @ 0.05 mm
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Solubility

Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C
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Density

0.42 g/cu cm
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Vapor Pressure

1.8X10-11 mm Hg @ 25 °C
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Color/Form

White crytalline powder

CAS No.

13356-08-6
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Melting Point

138-139 °C, 138 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Fenbutatin oxide is an organotin acaricide that disrupts energy production within mite cells. [, , , ] While the exact mechanism is not fully elucidated, it's suggested to interfere with mitochondrial function, ultimately leading to mite death. []

ANone: The molecular formula of this compound is C48H64OSn2, and its molecular weight is 872.41 g/mol. []

ANone: While the provided research articles don't include detailed spectroscopic data, GC/MS analysis has been successfully employed for identifying this compound and its impurities. []

ANone: Research suggests that the formulation type can influence the efficacy of this compound. Flowable formulations have demonstrated better efficacy against resistant mites compared to wettable powder formulations. [] This difference might be attributed to improved stability or bioavailability in specific formulations.

ANone: This aspect is not covered in the provided research articles, which primarily focus on the acaricidal properties and applications of this compound.

ANone: The provided research primarily utilizes laboratory and field experiments to assess the efficacy and resistance of this compound. Computational modeling and QSAR studies are not extensively discussed.

ANone: While widely used previously, this compound is no longer authorized for use within the European Union. [] This decision stems from the lack of comprehensive toxicological data on di-hydroxy this compound, a metabolite and impurity found in the technical active substance. []

ANone: The provided research primarily focuses on the acaricidal effects and resistance development of this compound, with limited information on its detailed pharmacokinetics and pharmacodynamics in mites or other organisms.

ANone: Extensive research has been conducted to assess the efficacy of this compound against various mite species in both laboratory and field conditions. [, , , , , , , , ] These studies utilize various methods, including leaf disk bioassays, field trials on different crops like citrus, apple, and pear, and assessments of mite mortality, population reduction, and resistance development. [, , , , , , , , ]

ANone: Yes, resistance to this compound has been observed in various mite species, particularly those frequently exposed to this acaricide. [, , , ] The level of resistance can vary geographically and depend on past acaricide usage patterns in specific regions. []

ANone: Due to its structural similarity to other organotin acaricides, cross-resistance between this compound and compounds like azocyclotin and cyhexatin has been observed. [, , , ] Additionally, positive cross-resistance was found between this compound and bromopropylate in a study on citrus mites. []

ANone: While the provided research primarily focuses on the acaricidal effects of this compound, it acknowledges the lack of comprehensive toxicological data as a reason for its ban in the European Union. [] This highlights the importance of continuous research on potential toxicological effects for a comprehensive safety assessment.

ANone: This aspect is not directly relevant to this compound, as it is primarily used as an agricultural acaricide and not a pharmaceutical drug.

ANone: This aspect is not extensively covered in the provided research, which focuses primarily on the efficacy and resistance development of this compound.

ANone: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for analyzing this compound residues in various matrices like citrus fruits, soil, and plant materials. [, , , ] These methods offer high sensitivity and selectivity for detecting trace amounts of this compound. [, , , ]

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has also been explored for this compound determination, particularly in complex matrices like tomatoes, cucumbers, and bananas. [] This method offers advantages in terms of separation efficiency and sensitivity. []

ANone: this compound exhibits moderate persistence in the soil environment, with an approximate half-life of one year. [] Its residues are primarily concentrated in the upper soil layers (0-30 cm) with minimal leaching to lower depths. [] This suggests a relatively low risk of groundwater contamination. []

ANone: The two principal metabolites of this compound in soil are dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. [] These metabolites are found in lower concentrations compared to the parent compound, suggesting ongoing degradation processes in the soil. []

ANone: While the provided research does not explicitly discuss the dissolution and solubility properties of this compound, its formulation into different types like flowable concentrates and wettable powders suggests varying solubility characteristics depending on the solvent system and formulation components. [, ]

ANone: Several studies highlight the importance of analytical method validation for accurate and reliable determination of this compound residues. [, , , ] These studies emphasize parameters like recovery, precision, linearity, and limits of detection and quantification to ensure method reliability and compliance with regulatory standards. [, , , ]

ANone: This aspect is not extensively covered in the provided research, which primarily focuses on the scientific aspects of this compound's efficacy, resistance, and analytical methods.

ANone: Yes, several alternative acaricides with different modes of action are available for managing mite populations in crops. These include abamectin, amitraz, azocyclotin, bromopropylate, chlorfenapyr, cyhexatin, dicofol, etoxazole, fenpropathrin, flufenoxuron, hexythiazox, propargite, pyridaben, pyrimidifin, spirodiclofen, and tetradifon. [, , , , , , , , , , , , ] The choice of acaricide should be based on factors like target mite species, resistance patterns in the local population, and potential impact on beneficial insects and the environment. [, , , , , , , , , , , , ]

ANone: Research on this compound utilizes standard laboratory techniques like bioassays, chemical analysis using GC and HPLC, and field trials for efficacy assessment. [, , , , , , , , , , , , , ] Access to these established infrastructures and resources is essential for continued research and development of alternative acaricides and pest management strategies.

ANone: Research on this compound and alternative acaricides necessitates collaboration across multiple disciplines, including entomology, chemistry, toxicology, environmental science, and agricultural practices. [, , , , , , , , , , , , , , , , , ] This interdisciplinary approach is crucial for developing sustainable and effective pest management solutions that balance efficacy, environmental safety, and human health.

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